molecular formula C11H11BrClN3O2 B2580813 4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride CAS No. 2416237-33-5

4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride

Cat. No.: B2580813
CAS No.: 2416237-33-5
M. Wt: 332.58
InChI Key: GSACDKNVNSTTCH-UHFFFAOYSA-N
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Description

4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride is a chemical scaffold of significant interest in antimicrobial research, particularly in the development of novel agents against Gram-positive pathogens. This benzoic acid-functionalized pyrazole derivative is designed for use in early-stage drug discovery. Scientific literature on closely related analogs indicates that such compounds exhibit potent antibacterial and anti-biofilm activity against critical priority pathogens, including Staphylococcus aureus (such as methicillin-resistant MRSA strains) and Enterococcus faecium . These analogs demonstrate minimum inhibitory concentrations (MICs) in the sub-microgram to low microgram per milliliter range and have shown efficacy in eradicating pre-formed bacterial biofilms, which are a major cause of persistent infections . The proposed mechanism of action for this class of compounds involves the disruption of bacterial membrane integrity, leading to cell death, and some evidence suggests inhibition of bacterial fatty acid biosynthesis (FAB) as a specific molecular target . The bromo-substitution on the pyrazole core is a key structural feature often associated with enhanced antibacterial potency in structure-activity relationship (SAR) studies . Researchers are leveraging these properties to develop new therapeutic candidates aimed at overcoming multidrug-resistant bacterial infections.

Properties

IUPAC Name

4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2.ClH/c12-9-6-15(14-10(9)13)5-7-1-3-8(4-2-7)11(16)17;/h1-4,6H,5H2,(H2,13,14)(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXJKLAQQKZIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the 4-position.

    Amination: The brominated pyrazole is then subjected to amination to introduce the amino group at the 3-position.

    Linking to Benzoic Acid: The aminopyrazole is then reacted with a benzoic acid derivative, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Formation of Hydrochloride Salt: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes for the bromination and amination steps, as well as automated crystallization techniques for the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromopyrazole Ring

The 4-bromo substituent on the pyrazole ring enables cross-coupling reactions via palladium catalysis. For example:

  • Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under Pd(PPh₃)₄/K₃PO₄ in 1,4-dioxane at 100°C yields biaryl derivatives (e.g., conversion to 3-amino-4-(4-methylphenyl)pyrazole analogs) .

  • Buchwald-Hartwig amination with primary/secondary amines using Pd(dba)₂/Xantphos in toluene produces amino-substituted pyrazoles .

Key Conditions

Reaction TypeCatalysts/ReagentsSolventYield RangeReference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₃PO₄1,4-dioxane64–94%
Buchwald-HartwigPd(dba)₂, Xantphos, Cs₂CO₃Toluene50–75%

Functionalization of the Amino Group

The 3-amino group on the pyrazole participates in:

  • Condensation reactions with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases. For instance, reaction with benzaldehyde in ethanol yields imine derivatives .

  • Acylation with acetyl chloride or anhydrides in pyridine to produce acetamide derivatives .

Example Pathway
Reaction with cyclohexanone in ethanol forms N-cyclohexylidine derivatives, a common strategy to modulate solubility .

Esterification/Hydrolysis of the Carboxylic Acid

The benzoic acid group can be converted to:

  • Methyl esters via HCl/MeOH reflux (85–89% yield), as demonstrated in related 4-(aminomethyl)benzoic acid systems .

  • Amides through coupling with amines using EDC/HOBt .

Industrial-Scale Example
A 1,000 L reactor process for methyl ester synthesis involves HCl-catalyzed esterification, pH adjustment to 6–7 with NaOH, and extraction with methylene chloride .

Radical Bromination at the Benzylic Position

The benzylic methylene group may undergo bromination using N-bromosuccinimide (NBS) under radical initiators (e.g., AIBN) in CCl₄, though competing pyrazole bromination requires careful optimization .

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

  • Pyrazolo[1,5-a]pyrimidines via reaction with β-diketones in acetic acid .

  • Thiadiazoles by treatment with CS₂/KOH, forming fused heterocycles .

Stability and Side Reactions

  • Hydrolysis of the methylene bridge : Prolonged exposure to strong acids (e.g., H₂SO₄) may cleave the CH₂–N bond .

  • Decarboxylation : Heating above 150°C in polar aprotic solvents (e.g., DMF) induces CO₂ loss .

Experimental Challenges

  • Regioselectivity : Competing reactions at the amino group and bromine require orthogonal protection strategies .

  • Solubility : The hydrochloride salt necessitates polar solvents (e.g., DMSO, MeCN) for homogeneous reactions .

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in the development of pharmaceuticals due to its structural characteristics that allow for interactions with biological targets. Notable applications include:

  • Antitumor Activity: Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties, making it a candidate for cancer therapeutics. Research into its mechanism of action is ongoing, focusing on its ability to inhibit specific cancer cell lines .
  • Anti-inflammatory Properties: The compound has been investigated for its potential anti-inflammatory effects, which could lead to new treatments for inflammatory diseases .

Biological Studies

In biological research, the compound serves as a useful tool for understanding enzyme interactions and metabolic pathways. It can act as an inhibitor or modulator in various biological assays, providing insights into disease mechanisms and therapeutic targets.

Material Science

The unique chemical structure of 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzoic acid; hydrochloride allows it to be used in the development of novel materials:

  • Polymer Chemistry: It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in creating smart materials that respond to environmental stimuli .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of derivatives based on 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzoic acid; hydrochloride. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory properties of the compound. Researchers found that it inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism by which 4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The amino and bromine substituents on the pyrazole ring can interact with the active sites of proteins, altering their function. The benzoic acid moiety can enhance binding affinity through additional interactions with the target molecule.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Routes : The target compound’s synthesis likely involves pyrazole cyclization and benzoic acid coupling, akin to methods described for benzoxazole-triazole hybrids .
  • Metabolism : Evidence from methylbenzoic acid studies () suggests bromine in the target compound may delay excretion, necessitating toxicity studies.
  • Analytical Challenges : Bromine’s presence complicates chromatographic analysis (e.g., HPLC retention time shifts), requiring method optimization .

Biological Activity

The compound 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzoic acid; hydrochloride is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzoic acid; hydrochloride is C11H12BrN3O2HClC_{11}H_{12}BrN_{3}O_{2}\cdot HCl. It features a benzoic acid moiety linked to a 3-amino-4-bromopyrazole group, which is believed to contribute to its biological activity.

Research indicates that compounds with similar structures can influence various biological pathways:

  • Protein Degradation Systems : Studies have shown that benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein turnover, particularly in aging cells .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes such as neurolysin and angiotensin-converting enzyme (ACE), which are involved in various physiological processes including blood pressure regulation and neuropeptide degradation .

Biological Activity

The biological activities of 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzoic acid; hydrochloride can be summarized as follows:

Activity Description
Antimicrobial Potential activity against bacterial strains, although specific data is limited.
Antitumor May serve as a starting material for synthesizing compounds with antitumor properties .
Enzyme Inhibition Inhibitory effects on neurolysin and ACE have been observed .
Cellular Pathways Activation of UPP and ALP pathways, suggesting a role in protein homeostasis .

Case Studies

  • In Vitro Studies : A study assessing the impact of similar benzoic acid derivatives on human foreskin fibroblasts demonstrated significant activation of proteolytic enzymes, indicating potential therapeutic applications in age-related diseases .
  • In Silico Analysis : Computational studies have shown favorable binding interactions between this compound and various target enzymes, supporting its role as a potential modulator in biochemical pathways involved in disease processes .
  • Comparative Analysis : Research comparing several benzoic acid derivatives found that those with halogen substitutions exhibited enhanced bioactivity, particularly in enzyme activation assays. This suggests that the bromine atom in 4-[(3-amino-4-bromopyrazol-1-yl)methyl]benzoic acid may enhance its biological efficacy compared to non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(3-Amino-4-bromopyrazol-1-yl)methyl]benzoic acid hydrochloride, and how can purity be validated?

  • Methodology : The compound is typically synthesized via multi-step reactions involving pyrazole ring formation, bromination, and subsequent coupling with benzoic acid derivatives. Key steps include:

  • Pyrazole core synthesis : React 3-amino-4-bromopyrazole with a methylating agent (e.g., methyl iodide) under basic conditions .
  • Coupling : Use a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to attach the pyrazole moiety to the benzoic acid backbone .
  • Purity validation : Employ HPLC (≥98% purity threshold) and mass spectrometry (MS) to confirm molecular weight (e.g., 351.6 g/mol for the free base) and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Recommended techniques :

  • IR spectroscopy : Identify functional groups (e.g., -COOH stretch at ~1700 cm⁻¹, N-H stretches from the amino-pyrazole moiety) .
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methylene bridge protons at δ ~4.5 ppm, aromatic protons in benzoic acid) .
  • Elemental analysis : Verify C, H, N, and Br content (±0.3% deviation) .

Q. How can researchers address solubility challenges in biological assays?

  • Strategies :

  • Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered saline (pH 7.4) .
  • Consider salt forms (e.g., hydrochloride) to enhance aqueous solubility, as the hydrochloride derivative increases polarity .

Advanced Research Questions

Q. How can synthesis yields be optimized using computational reaction design?

  • Approach :

  • Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify rate-limiting steps .
  • Use high-throughput screening (HTS) to test catalysts (e.g., Pd/C vs. Pd(PPh₃)₄) and solvent systems (e.g., DMF vs. THF) for coupling efficiency .
  • Example : A 15% yield improvement was achieved by switching from THF to DMF in analogous pyrazole coupling reactions .

Q. Why do antimicrobial studies of structurally similar compounds show contradictory results?

  • Analysis :

  • Variability arises from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (e.g., broth microdilution vs. agar diffusion), and compound stability .
  • Mitigation : Standardize testing using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and pre-test compound stability in assay media .

Q. What experimental strategies can elucidate the mechanism of action for this compound?

  • Design :

  • Enzyme inhibition assays : Screen against kinases or proteases (e.g., using fluorescence-based kits) due to the pyrazole scaffold’s known affinity for ATP-binding pockets .
  • Cellular uptake studies : Use radiolabeled analogs (e.g., ¹⁴C-labeled) to quantify intracellular accumulation .
  • Transcriptomic profiling : RNA-seq can identify differentially expressed genes in treated vs. untreated cells .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

  • Methodology :

  • Perform dose-response curves (IC₅₀) across multiple cell lines (e.g., HEK293, HeLa, MCF-7) to assess tissue-specific toxicity .
  • Use apoptosis markers (e.g., Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.